molecular formula C9H10NO2D3·HCl B602626 (R)-(-)-苯肾上腺素-d3 HCl CAS No. 1276197-50-2

(R)-(-)-苯肾上腺素-d3 HCl

货号: B602626
CAS 编号: 1276197-50-2
分子量: 106.69
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Phenylephrine is not straightforward and involves multiple steps . It’s important to note that the synthesis of “®-(-)-Phenylephrine-d3 HCl” would likely involve additional steps to incorporate the deuterium atoms.


Molecular Structure Analysis

Phenylephrine is a sympathomimetic amine that primarily acts on alpha-adrenergic receptors. It has a chiral carbon and can exist as either of two enantiomers .


Chemical Reactions Analysis

Phenylephrine, like other amines, can undergo a variety of chemical reactions. These include reactions with acids to form salts, alkylation to form secondary and tertiary amines, and oxidation .


Physical and Chemical Properties Analysis

Phenylephrine is a white, crystalline substance that is water-soluble . Its hydrochloride salt, which is often used in medications, is also water-soluble .

科学研究应用

1. 在药物制剂中的稳定性

(R)-(-)-苯肾上腺素-d3 HCl 在药物制剂中表现出稳定性。一项研究强调了它在聚氯乙烯 (PVC) 袋中的化学和物理稳定性,在室温下储存并暴露于荧光灯下 60 天时,其原始浓度的 95% 以上。此见解对其在医疗环境中的储存和处理至关重要 (Jansen、Oldland 和 Kiser,2014).

2. 定量分析技术

已经开发出先进的分析方法来精确测定 (R)-(-)-苯肾上腺素-d3 HCl。电导滴定和 HPLC 方法用于对药物制剂中的准确定量,确保质量和合规性 (Hasan、Othman 和 Surchi,2016).

3. 缓蚀

This compound 显示出作为金属缓蚀剂的潜力。研究表明,它在抑制酸性介质中低碳钢的腐蚀方面具有很高的效率,充当混合型缓蚀剂。这为其在金属腐蚀是重大挑战的行业中的应用开辟了道路 (Bashir 等人,2019).

4. 拉曼光谱在眼科应用中

This compound 用于开发拉曼光谱的眼科探针,增强对眼睛中房水的分析。此应用对于各种眼部疾病的诊断和治疗监测至关重要 (Zhang 等人,2021).

5. 电化学和分光光度分析

该化合物一直是各种电化学和分光光度研究的重点,旨在为其在药物中的检测和定量开发灵敏、准确和快速的方法。这些方法对于确保含有 (R)-(-)-苯肾上腺素-d3 HCl 的药物的安全性和有效性至关重要 (Huang 等人,2008).

6. 酶促合成

已经采用创新方法使用重组大肠杆菌细胞立体选择性地合成 (R)-(-)-苯肾上腺素-d3 HCl。这种生物技术应用强调了微生物系统在有效生产复杂药物化合物方面的潜力 (Peng 等人,2014).

作用机制

Target of Action

®-(-)-Phenylephrine-d3 HCl, commonly known as Phenylephrine, primarily targets the α1-adrenergic receptors . These receptors play a crucial role in the constriction of both arteries and veins .

Mode of Action

Phenylephrine is a selective α1-adrenergic receptor agonist . It interacts with these receptors, causing vasoconstriction . Unlike pseudoephedrine, which causes both vasoconstriction and an increase in mucociliary clearance through its non-specific adrenergic activity, Phenylephrine’s selective α1-adrenergic receptor agonism causes vasoconstriction alone .

Biochemical Pathways

The primary biochemical pathway affected by Phenylephrine is the vasoconstriction pathway. By selectively binding to α1-adrenergic receptors, Phenylephrine triggers a series of biochemical reactions that result in the constriction of blood vessels . This action can affect various downstream effects, including changes in blood pressure and pupil dilation.

Pharmacokinetics

Phenylephrine exhibits a bioavailability of 38% through the gastrointestinal tract . It is primarily metabolized in the liver through oxidative deamination . The onset of action is very rapid when administered intravenously and occurs within 20 minutes when taken orally . The elimination half-life of Phenylephrine ranges from 2.1 to 3.4 hours , and its duration of action can last up to 20 minutes when administered intravenously and up to 4 hours when taken orally .

Result of Action

The primary result of Phenylephrine’s action is vasoconstriction, which leads to an increase in blood pressure . This effect makes Phenylephrine useful in various clinical applications, such as treating nasal congestion, dilating the pupil, and increasing blood pressure in cases of hypotension .

安全和危害

Phenylephrine is generally safe for use as directed, but can cause side effects such as headache, reflex bradycardia, excitability, and restlessness. In rare cases, it can cause severe vasoconstriction leading to hypertension .

未来方向

Research into the uses and effects of Phenylephrine is ongoing. Recent studies have focused on its use in conditions such as hypotension and shock, its safety profile, and its potential for misuse .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for (R)-(-)-Phenylephrine-d3 HCl involves the conversion of starting material (S)-(-)-Phenylephrine-d3 to the desired product through a series of chemical reactions.", "Starting Materials": [ "(S)-(-)-Phenylephrine-d3", "Hydrochloric acid", "Sodium hydroxide", "Sodium nitrite", "Sodium bisulfite", "Sodium carbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve (S)-(-)-Phenylephrine-d3 in hydrochloric acid and add sodium nitrite to form the diazonium salt.", "Step 2: Add sodium bisulfite to the reaction mixture to convert the diazonium salt to the corresponding sulfonamide.", "Step 3: Neutralize the reaction mixture with sodium hydroxide and extract the product with ethyl acetate.", "Step 4: Wash the organic layer with water and dry over sodium carbonate.", "Step 5: Concentrate the organic layer and dissolve the residue in hydrochloric acid to form (R)-(-)-Phenylephrine-d3 HCl." ] }

CAS 编号

1276197-50-2

分子式

C9H10NO2D3·HCl

分子量

106.69

纯度

> 95%

数量

Milligrams-Grams

相关CAS编号

61-76-7 (unlabelled)

同义词

Phenylephrine D3 hydrochloride;  3-[(1R)-1-hydroxy-2-(methylamino)ethyl](2,4,6-D3)phenol hydrchloride

标签

Epinephrine Impurities

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。